molecular formula C19H18N2O6 B2698561 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide CAS No. 1421456-31-6

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide

Cat. No.: B2698561
CAS No.: 1421456-31-6
M. Wt: 370.361
InChI Key: GEBYIBNKZFZCAU-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is a complex organic compound that features a unique combination of benzo[d][1,3]dioxole and dihydrobenzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole and dihydrobenzofuran intermediates. These intermediates are then coupled through an oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)oxalamide

Uniqueness

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is unique due to the presence of both benzo[d][1,3]dioxole and dihydrobenzofuran moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential synergistic effects in various fields.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c22-14(11-1-3-15-12(7-11)5-6-25-15)9-20-18(23)19(24)21-13-2-4-16-17(8-13)27-10-26-16/h1-4,7-8,14,22H,5-6,9-10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBYIBNKZFZCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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